![molecular formula C11H13N3O2S B140549 3-Mesitylsulfonyl-1H-1,2,4-triazole CAS No. 149591-20-8](/img/structure/B140549.png)
3-Mesitylsulfonyl-1H-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-Mesitylsulfonyl-1H-1,2,4-triazole, has been a subject of research. One method involves the use of 3-amino-1,2,4-triazole in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
1,2,4-Triazole compounds, including 3-Mesitylsulfonyl-1H-1,2,4-triazole, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They contain three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 3-Mesitylsulfonyl-1H-1,2,4-triazole were not found, it is known that 1H-1,2,4-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications
Medicinal and Pharmaceutical Chemistry
Triazole compounds, including 3-Mesitylsulfonyl-1H-1,2,4-triazole, are significant heterocycles that exhibit broad biological activities . They have been found to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
Agrochemistry
Compounds containing triazole have an important application value in agrochemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Material Chemistry
In the field of material chemistry, triazole compounds are also widely used . Their unique structure and properties make them suitable for various applications .
Anticancer Applications
Triazole compounds have shown potential in anticancer applications . For example, Letrozole, Anastrozole, and Vorozole, which are very effective anticancer drugs, contain triazole .
Antiviral Applications
Triazole compounds have also been used in antiviral applications . Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, contains triazole .
Synthesis of Oligonucleotides
3-Mesitylsulfonyl-1H-1,2,4-triazole is an efficient coupling reagent in the synthesis of oligonucleotides via the phosphotriester approach . This application is particularly important in the field of genetic research and drug development .
Mechanism of Action
Target of Action
3-Mesitylsulfonyl-1H-1,2,4-triazole is primarily used as a condensing reagent in the synthesis of oligonucleotides . The primary targets of this compound are the nucleotide sequences that are being synthesized.
Mode of Action
The compound acts as a coupling reagent, facilitating the formation of phosphotriester bonds between nucleotides in the synthesis of oligonucleotides . This interaction results in the formation of the desired oligonucleotide sequence.
Biochemical Pathways
The compound is involved in the phosphotriester method of oligonucleotide synthesis . This method involves the stepwise addition of nucleotides to a growing chain, with each addition facilitated by the action of 3-Mesitylsulfonyl-1H-1,2,4-triazole. The downstream effects include the successful synthesis of the desired oligonucleotide sequence.
Result of Action
The result of the compound’s action is the successful synthesis of the desired oligonucleotide sequence . This can be used for a variety of purposes, including the study of genetic sequences, the production of synthetic genes, and the development of new pharmaceuticals.
Action Environment
The efficacy and stability of 3-Mesitylsulfonyl-1H-1,2,4-triazole are influenced by various environmental factors. These include the temperature and pH of the reaction environment, as well as the presence of other reagents. For example, the compound is typically stored at −20°C to maintain its stability .
Safety and Hazards
Future Directions
The synthesis of 1,2,4-triazole-containing scaffolds, including 3-Mesitylsulfonyl-1H-1,2,4-triazole, continues to be a subject of research. Future directions include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)sulfonyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGFGTDJASNJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=NC=NN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591198 | |
Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mesitylsulfonyl-1H-1,2,4-triazole | |
CAS RN |
149591-20-8 | |
Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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